N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
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Overview
Description
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,4-c]pyrazole ring system, which is fused with a benzamide moiety
Preparation Methods
The synthesis of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using chlorinated aromatic compounds and suitable catalysts.
Formation of the Benzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a benzamide derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, often incorporating advanced techniques such as ultrasonic-assisted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal enzymatic function . This inhibition can lead to various biological effects, such as the suppression of fungal growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide can be compared with other similar compounds, such as:
Pyraclostrobin: A fungicide with a similar thieno[3,4-c]pyrazole structure, known for its use in agriculture.
Boscalid: Another fungicide that shares structural similarities and is used to control a wide range of fungal pathogens.
Fluopyram: A fungicide with a different core structure but similar biological activity, used in crop protection.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from these related compounds.
Properties
Molecular Formula |
C20H18ClN3O3S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide |
InChI |
InChI=1S/C20H18ClN3O3S/c1-12-6-13(2)8-14(7-12)20(25)22-19-17-10-28(26,27)11-18(17)23-24(19)16-5-3-4-15(21)9-16/h3-9H,10-11H2,1-2H3,(H,22,25) |
InChI Key |
YGMJJERNQOHJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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